molecular formula C18H14FNO B7484952 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

Cat. No.: B7484952
M. Wt: 279.3 g/mol
InChI Key: WRWBEVURJJWAIO-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one typically involves the condensation of 4-fluorobenzaldehyde with 2-pyridone in the presence of a base, followed by benzylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Benzyl-5-phenylpyridin-2-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    1-Benzyl-5-(4-chlorophenyl)pyridin-2-one:

    1-Benzyl-5-(4-methylphenyl)pyridin-2-one: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets .

Properties

IUPAC Name

1-benzyl-5-(4-fluorophenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-17-9-6-15(7-10-17)16-8-11-18(21)20(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBEVURJJWAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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